(R)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester
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Overview
Description
®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an amino group, a propionic acid methyl ester, and a 1,3-dioxo-1,3-dihydro-isoindol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Esterification: The propionic acid moiety is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid butyl ester
- (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid propyl ester
Uniqueness
Compared to similar compounds, ®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is unique due to the presence of the amino group and the propionic acid methyl ester moiety. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6,13H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNPIOJTJDZBFU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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